lfm-a13 - 244240-24-2

lfm-a13

Catalog Number: EVT-287185
CAS Number: 244240-24-2
Molecular Formula: C11H8Br2N2O2
Molecular Weight: 360.00 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LFM-A13 is a synthetic compound derived from the active metabolite of Leflunomide [(2Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide], an isoxazole immunomodulatory agent. [, , ] Classified as a tyrosine kinase inhibitor, LFM-A13 exhibits high specificity for Bruton's Tyrosine Kinase (BTK). [, ] Initially designed and synthesized as a potential anti-leukemic agent, research has expanded to explore its efficacy in various biological processes and disease models. [, , ] LFM-A13 serves as a valuable tool for dissecting signaling pathways involving BTK and other targeted kinases, playing a crucial role in understanding their functions in health and disease.

Synthesis Analysis

LFM-A13 has been successfully synthesized on a large scale under current Good Manufacturing Practice (cGMP) conditions, ensuring its quality and consistency for research purposes. [, ] While the detailed synthetic procedure is not explicitly outlined in the provided literature, it is mentioned that LFM-A13 is prepared as a leflunomide metabolite analog, suggesting a similar synthetic route might be employed. [, ] The availability of GMP-grade LFM-A13 facilitates its use in preclinical studies and further investigation of its therapeutic potential. []

Molecular Structure Analysis

The molecular structure of LFM-A13 consists of a central propenamide moiety substituted with a cyano group, a hydroxyl group, and a 2,5-dibromophenyl group. [] This structure allows LFM-A13 to bind favorably within the catalytic site of BTK's kinase domain. [, ] Computational modeling studies revealed that LFM-A13's aromatic ring interacts with a tyrosine residue (Tyr476) within the binding pocket, while its substituent group interacts with an arginine (Arg525) and an aspartic acid (Asp539) residue. [, ] Additionally, LFM-A13 forms hydrogen bonds with BTK via Asp539 and Arg525 residues, further strengthening its interaction with the kinase. [, ]

Mechanism of Action

LFM-A13 primarily exerts its effects by inhibiting BTK, a Tec family tyrosine kinase involved in various cellular processes, including B cell receptor signaling, cell survival, and inflammation. [, , , , , , , , , , , , , ] It binds to the ATP-binding site of BTK, preventing its phosphorylation and subsequent activation. [, ] By inhibiting BTK, LFM-A13 effectively disrupts downstream signaling pathways, leading to various cellular responses depending on the context. These include:* Inhibition of B cell activation and proliferation: In B cell malignancies, LFM-A13's inhibition of BTK induces apoptosis and sensitizes cells to chemotherapy. [, , , , ]* Suppression of inflammation: In inflammatory models, LFM-A13 reduces the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), inhibits leukocyte recruitment, and attenuates tissue injury. [, , , , , , ] * Modulation of platelet function: LFM-A13 inhibits collagen-induced platelet aggregation and prevents fatal thromboembolism, highlighting its potential as an antithrombotic agent. [, , ]* Regulation of heme oxygenase-1 (HO-1) expression: LFM-A13 influences the expression of HO-1, a cytoprotective enzyme, through the BTK/PI3K/Nrf2 pathway in macrophages. [, , , ]

Applications

a. Oncology:* In vitro and in vivo studies on B cell malignancies: LFM-A13 displays potent anti-leukemic activity against human leukemic B-cell precursors, enhancing their sensitivity to chemotherapy drugs like vincristine. [, , , ]* Investigation of BTK's role in tumor development and progression: LFM-A13 has been used to study BTK's involvement in myeloma cell migration, osteoclastogenesis, and the development of osteolytic bone disease. [] It has also been explored in models of breast cancer, showing promise in combination with erythropoietin. [, ]

b. Immunology and Inflammation:* Elucidating the role of BTK in inflammatory responses: LFM-A13 has been instrumental in uncovering the involvement of BTK in TLR-mediated signaling pathways and its contribution to the production of pro-inflammatory mediators in macrophages. [, , , , ]* Investigating the therapeutic potential of BTK inhibition in inflammatory diseases: LFM-A13 has demonstrated protective effects in models of acute lung injury, acute kidney injury, and burn sepsis-induced intestinal injury, suggesting its potential as a therapeutic agent for inflammatory conditions. [, , , ]

c. Cardiovascular Research:* Exploring the role of BTK in platelet function and thrombosis: LFM-A13's ability to inhibit collagen-induced platelet aggregation and prevent fatal thromboembolism has highlighted its potential as an antithrombotic agent. [, , ] * Investigating the interplay between BTK and other kinases in platelet signaling: LFM-A13 has been used to study the interaction between BTK and protein kinase Cθ (PKCθ) in platelets, revealing a complex cross-talk between tyrosine and serine/threonine kinases in platelet activation. [, ]

d. Other Applications:* Enhancing hepatocyte function in cell culture: LFM-A13 has been shown to enhance the function of liver cells in culture, suggesting its potential use in developing in vitro models for drug metabolism studies. [, ]* Evaluating the specificity of drug candidates in zebrafish: LFM-A13 has been employed in zebrafish models to assess the in vivo specificity of PLK1 inhibitors, showcasing its utility in preclinical drug discovery. []

Leflunomide (CAS 75706-12-6)

Compound Description: Leflunomide is an isoxazole immunomodulatory agent used in the treatment of rheumatoid arthritis. It acts as a prodrug, undergoing rapid conversion to its active metabolite, teriflunomide (A77 1726). Leflunomide exhibits antiproliferative and anti-inflammatory effects. [, , ]

Relevance: LFM-A13 is a rationally designed analog of the active metabolite of leflunomide. [, , ] Both compounds share structural similarities and exhibit inhibitory activity against Bruton's tyrosine kinase (BTK), although LFM-A13 demonstrates greater specificity for BTK. [, , ]

Teriflunomide (A77 1726)

Compound Description: Teriflunomide (A77 1726) is the primary active metabolite of leflunomide. It acts as an inhibitor of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis, thereby interfering with T cell proliferation. [, ]

Relevance: While teriflunomide is the main active metabolite of leflunomide, LFM-A13 is a structurally distinct analog designed to target BTK more specifically. [] Despite their structural differences, both compounds share a common origin and demonstrate some overlapping biological effects related to immune modulation. [, , ]

WHI-P97

Compound Description: WHI-P97 is a quinazoline derivative identified as an inhibitor of epidermal growth factor receptor (EGFR). It exhibits antiproliferative effects and inhibits the invasiveness of EGFR-positive human breast cancer cells in vitro. []

Relevance: While both WHI-P97 and LFM-A13 demonstrate anticancer activity, they target different kinases. [] WHI-P97 focuses on EGFR inhibition, whereas LFM-A13 primarily targets BTK, highlighting their distinct mechanisms of action despite their shared aim of combating cancer cell proliferation and survival. []

LFM-A12

Compound Description: LFM-A12 is an analog of the active leflunomide metabolite and demonstrates inhibitory activity against EGFR. It shows antiproliferative effects and inhibits the invasiveness of EGFR-positive human breast cancer cells in vitro. []

WHI-P131

Compound Description: WHI-P131 is a dimethoxyquinazoline compound recognized for its inhibitory activity against Janus kinase 3 (JAK3). It demonstrates selectivity for JAK3 over other tyrosine kinases, including JAK1, JAK2, spleen tyrosine kinase (SYK), BTK, lymphocyte-specific protein tyrosine kinase (Lck), and insulin receptor kinase. []

Properties

CAS Number

244240-24-2

Product Name

lfm-a13

IUPAC Name

(Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide

Molecular Formula

C11H8Br2N2O2

Molecular Weight

360.00 g/mol

InChI

InChI=1S/C11H8Br2N2O2/c1-6(16)8(5-14)11(17)15-10-4-7(12)2-3-9(10)13/h2-4,16H,1H3,(H,15,17)/b8-6-

InChI Key

UVSVTDVJQAJIFG-VURMDHGXSA-N

SMILES

CC(=C(C#N)C(=O)NC1=C(C=CC(=C1)Br)Br)O

Solubility

Soluble in DMSO, not in water

Synonyms

LFM A13; LFM-A13; LFM A13

Canonical SMILES

CC(=C(C#N)C(=O)NC1=C(C=CC(=C1)Br)Br)O

Isomeric SMILES

C/C(=C(\C#N)/C(=O)NC1=C(C=CC(=C1)Br)Br)/O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.